![molecular formula C9H14F2N2O B2623087 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1855951-75-5](/img/structure/B2623087.png)
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, also known as DFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using various methods, and it has been found to have unique biochemical and physiological effects. In
Mechanism of Action
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole irreversibly binds to the active site of acetylcholinesterase, forming a covalent bond with the serine residue at the active site. This binding prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased cholinergic activity can lead to various physiological effects, including muscle contractions, increased heart rate, and respiratory distress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, increased cholinergic activity, and the potential to induce seizures and respiratory distress. This compound has also been found to have neurotoxic effects, leading to the degeneration of cholinergic neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several advantages as a research tool, including its potency as an irreversible inhibitor of acetylcholinesterase, its ability to induce cholinergic activity, and its use as a nerve agent simulant. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions when handling the compound.
Future Directions
There are several future directions for research involving 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, including the development of new antidotes and treatments for nerve agent exposure, the study of the mechanism of action of acetylcholinesterase inhibitors, and the exploration of the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop safer and more effective methods for handling and using the compound in laboratory experiments.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. This compound has several advantages as a research tool but also has limitations, including its potential toxicity and the need for specialized equipment and safety precautions. Future research involving this compound includes the development of new treatments for nerve agent exposure and the exploration of its potential therapeutic applications in neurological disorders.
Synthesis Methods
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-aminomethyl-1H-pyrazole. Another method involves the reaction of 2,2-difluoroethanol with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 3-(hydroxymethyl)-1H-pyrazole. This compound can also be synthesized using the reaction of 2,2-difluoroethanol with 3-aminomethyl-1H-pyrazole, followed by the reaction of the resulting intermediate with isopropyl chloroformate.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a potent irreversible inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. In pharmacology, this compound has been used as a model compound to study the mechanism of action of acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. In toxicology, this compound has been used as a nerve agent simulant to study the effectiveness of antidotes and treatments for nerve agent exposure.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)14-6-8-3-4-13(12-8)5-9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGUVICOWRHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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